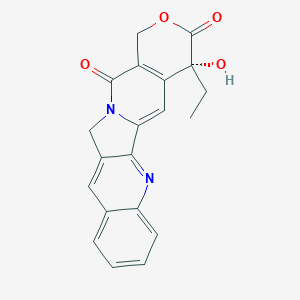

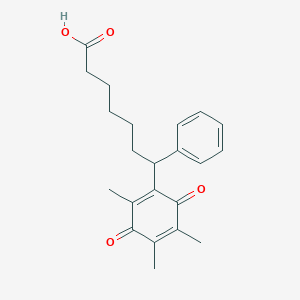

20R-喜树碱

描述

CRLX101 是一种正在进行人体试验的实验性癌症化疗方法。 它是纳米药物的一个例子,代表着一种纳米粒子偶联物,它包含一个药物递送分子,特别是基于环糊精的聚合物,以及一种抗癌化合物,喜树碱 。 这种新颖的递送模式允许药物,因此有毒的抗癌成分,优先在癌组织中积累,从而可能减少毒副作用 .

科学研究应用

CRLX101 在各种科学研究应用中表现出前景,特别是在癌症治疗领域。 它已被评估为结直肠癌细胞系和小鼠异种移植模型中的放射增敏剂 。 在标准放化疗中添加 CRLX101 通过抑制肿瘤细胞的 DNA 修复和缺氧诱导因子 1α 通路激活,显着提高了治疗效果 。 此外,CRLX101 正在研究其靶向癌干细胞和阻碍抗血管生成治疗耐药性以改善乳腺癌治疗反应的潜力 .

作用机制

生化分析

Biochemical Properties

20R-Camptothecin interacts with a nuclear enzyme called topoisomerase-I (top-I) . This enzyme is responsible for relieving the torsional stress of supercoiled DNA during replication, recombination, transcription, and repair of DNA . 20R-Camptothecin stabilizes the covalent binding of top-I to its DNA substrates, leading to the formation of reversible, single-strand nicks . This interaction can produce potentially lethal double-strand DNA breaks, resulting in apoptosis .

Cellular Effects

20R-Camptothecin has a significant impact on various types of cells and cellular processes . It influences cell function by interfering with DNA replication, leading to cell death . It also impacts cell signaling pathways and gene expression . The cytotoxic effect of 20R-Camptothecin is mostly mediated during the S-phase (synthetic phase) of the cell cycle .

Molecular Mechanism

The molecular mechanism of 20R-Camptothecin involves the inhibition of topoisomerase I . It binds to the topoisomerase I and DNA complex, stabilizing it and preventing DNA re-ligation . This causes DNA damage which results in apoptosis .

Temporal Effects in Laboratory Settings

The effects of 20R-Camptothecin change over time in laboratory settings . It has been observed that treatment with camptothecins can induce transcription of the c-fos and c-jun early response genes . This occurs in association with internucleosomal DNA fragmentation, a characteristic of programmed cell death .

Dosage Effects in Animal Models

The effects of 20R-Camptothecin vary with different dosages in animal models . It has demonstrated significant and dose-dependent antitumor efficacy against a broad range of tumor types . The maximum tolerated dose in these studies varied between 16 and 24mg/kg/dose .

Metabolic Pathways

20R-Camptothecin is involved in the metabolic pathway that includes the enzyme topoisomerase I . It interacts with this enzyme to exert its effects .

Transport and Distribution

The transport and distribution of 20R-Camptothecin within cells and tissues are influenced by its interaction with topoisomerase I . It is well distributed across membranes, as indicated by the logD values obtained in membrane models .

Subcellular Localization

20R-Camptothecin has a unique intracellular target, topoisomerase I, a nuclear enzyme . This suggests that 20R-Camptothecin is localized in the nucleus where it interacts with topoisomerase I to exert its effects .

准备方法

化学反应分析

CRLX101 会经历各种化学反应,主要涉及其活性成分喜树碱。主要的反应类型包括:

氧化: 喜树碱会发生氧化反应,导致活性氧的形成。

还原: 还原反应可以在特定条件下发生,改变喜树碱的化学结构。

取代: 取代反应可以修饰喜树碱分子,有可能增强其治疗特性。

这些反应中常用的试剂和条件包括氧化剂、还原剂和各种溶剂。 这些反应形成的主要产物通常是具有改变的化学性质的喜树碱衍生物 .

相似化合物的比较

CRLX101 独一无二地将基于环糊精的聚合物和喜树碱结合在一起,与喜树碱的传统制剂相比,提高了其溶解度、稳定性和生物利用度 。 类似的化合物包括:

拓扑替康: 另一种用于癌症治疗的拓扑异构酶 I 抑制剂。

伊立替康: 一种用作化疗药物的喜树碱衍生物。

SN-38: 伊立替康的活性代谢物,具有强大的抗癌特性。

属性

IUPAC Name |

(19R)-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJKWCGYPAHWDS-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149224 | |

| Record name | 20R-Camptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

IT-101 is a combination of its patented polymer technology, Cyclosert(TM), and the anti-cancer compound camptothecin. Insert's proprietary Cyclosert delivery system is based on small cyclic repeating molecules of glucose called cyclodextrins. Using modified cyclodextrins as building blocks, Insert has developed an entirely new proprietary class of materials called linear cyclodextrin-containing polymers. To the company's knowledge, Cyclosert is the first nanoparticulate drug delivery platform to be designed de novo and synthesized specifically to overcome limitations in existing delivery technologies used for the systemic delivery of therapeutics. | |

| Record name | CRLX101 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05899 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

110351-92-3 | |

| Record name | 20R-Camptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110351923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20R-Camptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key structural difference between 20S-Camptothecin and 20R-Camptothecin, and how does this difference affect their antitumor activity?

A: 20S-Camptothecin and 20R-Camptothecin are stereoisomers, differing only in the spatial arrangement of atoms around the carbon atom at position 20. [, ] The research demonstrates that this seemingly small change has a significant impact on their biological activity. Specifically, 20R-Camptothecin exhibits significantly lower cytotoxicity against cancer cell lines (9KB and 9PS) compared to the naturally occurring 20S-Camptothecin. [] In vivo studies using the L-1210 leukemia model further confirmed the reduced potency of the 20R-enantiomer. [] This highlights the crucial role of stereochemistry in determining the biological activity of these compounds.

Q2: How was the synthesis of 20R-Camptothecin achieved, and what was the significance of this achievement?

A: The synthesis of both 20R- and 20S-Camptothecin was achieved through a multi-step process involving the resolution of a key tricyclic synthon. [] This resolution process allowed for the separation of the two enantiomers, 3a and 3b, which were then used to synthesize 20R-Camptothecin (1a) and 20S-Camptothecin (1b), respectively. [] Achieving the synthesis of both enantiomers in their pure forms was crucial for directly comparing their biological activities and understanding the impact of stereochemistry on their antitumor properties.

Q3: Why is the development of effective asymmetric synthesis methods for compounds like Camptothecin important in medicinal chemistry?

A: The synthesis of 20S- and 20R-Camptothecin highlights the importance of asymmetric synthesis in medicinal chemistry. [] Asymmetric synthesis allows for the selective production of a single enantiomer, which is crucial when developing new drugs. This is because enantiomers, while chemically similar, can have vastly different biological effects. By developing effective asymmetric synthesis methods, researchers can more efficiently produce the desired enantiomer with the desired biological activity, minimizing the production of the less active or potentially harmful enantiomer. This contributes to more efficient drug development processes and potentially safer and more effective medications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI)](/img/structure/B26688.png)

![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one](/img/structure/B26716.png)

![[2-anilino-2-(4-ethoxyphenyl)iminoethyl] N,N-diethylcarbamodithioate](/img/structure/B26732.png)